6-Bromopyrazolo[1,5-a]pyridin-2-ol
Description
Historical Trajectories and Current Significance of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems, which are molecules containing two or more rings sharing atoms, have a rich history in chemical research and continue to be of immense importance. Their journey began with the isolation of naturally occurring compounds, such as alkaloids like quinine (B1679958) and morphine, which feature fused heterocyclic cores and exhibit significant biological activities. uomustansiriyah.edu.iq This discovery spurred chemists to investigate the synthesis and properties of these complex ring systems. uomustansiriyah.edu.iq Early research in the 19th and 20th centuries laid the groundwork for understanding the structure and reactivity of these compounds, with notable achievements like the synthesis of quinoline (B57606) and indole. slideshare.net
In contemporary chemical research, fused heterocyclic systems are indispensable. openaccessjournals.com They form the structural foundation for a vast array of pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.comresearchgate.net The unique three-dimensional structures and electronic properties conferred by the fusion of different heterocyclic rings allow for the fine-tuning of a molecule's biological activity and physical characteristics. rsc.org This versatility has led to their prominence in fields like medicinal chemistry, where they are crucial for developing new therapeutic agents, and materials science, where they are used to create novel organic electronics and functional polymers. openaccessjournals.comrsc.org The ongoing exploration of fused heterocycles continues to yield compounds with novel properties and applications, underscoring their enduring significance in the chemical sciences. openaccessjournals.com
The Pyrazolo[1,5-a]pyridine (B1195680) Scaffold as a Privileged Structure in Contemporary Organic and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic system composed of a pyrazole (B372694) and a pyridine (B92270) ring, has emerged as a "privileged structure" in modern organic and medicinal chemistry. nih.govencyclopedia.pub This designation stems from its recurring presence in biologically active compounds, demonstrating its ability to interact with a wide range of biological targets. The rigid, planar nature of the pyrazolo[1,5-a]pyridine core provides a well-defined framework for the spatial arrangement of functional groups, facilitating specific interactions with enzymes and receptors. nih.govencyclopedia.pub
The significance of this scaffold was particularly highlighted in the 1980s and 1990s with the discovery of its potent inhibitory activity against various protein kinases. nih.gov Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. nih.gov Consequently, pyrazolo[1,5-a]pyrimidine-based compounds have been extensively investigated as potential anticancer agents. nih.govnih.gov The synthetic accessibility of the pyrazolo[1,5-a]pyridine system allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. encyclopedia.pubnih.gov This has led to the development of numerous derivatives with diverse therapeutic potential, solidifying the pyrazolo[1,5-a]pyridine scaffold as a cornerstone in the design and discovery of new drugs. nih.gov
Definitive Structural Characteristics and Systematic Nomenclature of 6-Bromopyrazolo[1,5-a]pyridin-2-ol
Structural Characteristics:
This compound is a heterocyclic compound built upon the pyrazolo[1,5-a]pyridine core. Its structure is characterized by the fusion of a pyrazole ring and a pyridine ring. A bromine atom is substituted at the 6-position of the bicyclic system, and a hydroxyl group (-OH) is attached to the 2-position. The presence of the hydroxyl group introduces the possibility of tautomerism, where the compound can exist in equilibrium with its keto form, 6-bromo-1H-pyrazolo[1,5-a]pyridin-2-one. uni.lu
Systematic Nomenclature:
The systematic name for this compound is This compound . uni.lu This name is derived following the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for fused heterocyclic systems. The name "pyrazolo[1,5-a]pyridine" indicates the fusion of a pyrazole and a pyridine ring, with the numbers and letters specifying the points of attachment and the orientation of the rings. The prefixes "6-bromo" and "2-ol" denote the positions of the bromine and hydroxyl substituents, respectively.
Below is a table summarizing the key identifiers for this compound and its related structures.
| Property | Value |
| IUPAC Name | This compound uni.lu |
| Molecular Formula | C7H5BrN2O uni.lu |
| Molecular Weight | 213.03 g/mol |
| Monoisotopic Mass | 211.95853 Da uni.lu |
| InChI | InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11) uni.lu |
| InChIKey | WDWWEWFSWVCHCR-UHFFFAOYSA-N uni.lu |
| SMILES | C1=CC(=CN2C1=CC(=O)N2)Br uni.lu |
| CAS Number | 1264193-11-4 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWWEWFSWVCHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromopyrazolo 1,5 a Pyridin 2 Ol and Its Structural Analogs
Strategic Approaches to Pyrazolo[1,5-a]pyridine (B1195680) Ring System Construction
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic system, recognized for its presence in a wide array of pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several strategic approaches for the construction of this fused ring system. These methodologies offer diverse pathways to access a variety of substituted pyrazolo[1,5-a]pyridines, including those with potential therapeutic applications.
Cyclocondensation Reactions Employing 1,3-Biselectrophiles and 3-Aminopyrazoles
A classical and widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the cyclocondensation reaction between a 1,3-biselectrophilic species and a 3-aminopyrazole (B16455) derivative. nih.gov In this approach, the 3-aminopyrazole acts as a dinucleophile, reacting with a 1,3-dicarbonyl compound or its equivalent, which serves as the 1,3-biselectrophile. nih.gov The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the electrophilic centers of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to furnish the fused pyrazolo[1,5-a]pyridine ring system. nih.gov
The versatility of this method lies in the wide availability of both starting materials. Various substituted 3-aminopyrazoles and a diverse range of 1,3-dicarbonyl compounds can be utilized, allowing for the introduction of different substituents onto the final heterocyclic framework. beilstein-journals.org The reaction conditions can be tuned, often employing acidic or basic catalysis to facilitate the condensation and cyclization steps. nih.gov For instance, the use of nonsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric products, and the control of this regioselectivity is a key aspect of this synthetic strategy. nih.gov
Multicomponent Reaction Protocols for Pyrazolo[1,5-a]pyridine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering a highly efficient and atom-economical approach to the construction of complex molecules from simple starting materials in a single operation. Several MCR protocols have been developed for the synthesis of pyrazolo[1,5-a]pyridines. beilstein-journals.orgacs.org These reactions often involve the in situ generation of a key intermediate that subsequently undergoes cyclization to form the desired heterocyclic core.
One notable example involves a three-component reaction of amino pyrazoles, enaminones or chalcones, and a halogen source. nih.gov This method allows for the direct synthesis of halogenated pyrazolo[1,5-a]pyrimidines through a cascade cyclization-oxidative halogenation process. nih.gov Another approach utilizes the Ugi-azide four-component reaction (azido-Ugi 4CR) to produce tetrazole-linked imidazo[1,5-a]pyridines, showcasing the potential of MCRs to generate highly functionalized heterocyclic systems. acs.org The development of MCRs for pyrazolo[1,5-a]pyridine synthesis is an active area of research, with a focus on creating novel, efficient, and environmentally friendly synthetic routes. rsc.org
Base-Mediated [3+2]-Cycloannulation Methods for Pyrazolo[1,5-a]pyridine Derivatives
The [3+2]-cycloannulation reaction represents another important strategy for the construction of the pyrazolo[1,5-a]pyridine ring system. rsc.orgresearchgate.net This approach typically involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring fused to the pyridine (B92270) core. A common variant of this method utilizes N-aminopyridinium ylides as the three-atom component, which react with various dipolarophiles such as alkenes or alkynes. acs.orgorganic-chemistry.org
Base-mediated conditions are often employed to generate the reactive ylide species from the corresponding N-aminopyridinium salt. rsc.orgresearchgate.net For example, a K2CO3-mediated tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide provides access to 2-substituted pyrazolo[1,5-a]pyridines. rsc.orgresearchgate.net This metal-free protocol demonstrates good functional group tolerance and can be performed on a gram scale. rsc.orgrsc.org Mechanistic studies suggest that the reaction proceeds through the formation of a dipolar aminide species that undergoes cycloaddition with the dipolarophile. rsc.orgresearchgate.net
Cross-Dehydrogenative Coupling Strategies in Pyrazolo[1,5-a]pyridine Formation
Cross-dehydrogenative coupling (CDC) has gained significant attention as a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This strategy has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines. acs.orgnih.gov CDC reactions involve the direct coupling of two C-H bonds, typically facilitated by an oxidant, without the need for pre-functionalized starting materials. nih.gov
An efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-ketoesters and β-diketones with N-amino-2-iminopyridines. acs.orgnih.gov This approach offers a green and catalyst-free process for constructing the desired heterocyclic framework. acs.orgnih.gov Another example is the palladium-catalyzed direct cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors to form 3,3'-bipyrazolo[1,5-a]pyridine derivatives, demonstrating the utility of this strategy in creating more complex molecular architectures. acs.orgnih.gov
Regioselective Halogenation and Directed Bromination Techniques
The introduction of halogen atoms, particularly bromine, onto the pyrazolo[1,5-a]pyridine scaffold is a crucial step in the synthesis of many biologically active compounds, including 6-Bromopyrazolo[1,5-a]pyridin-2-ol. Regioselective halogenation allows for the precise placement of the halogen substituent, which can significantly influence the pharmacological properties of the molecule and serve as a handle for further functionalization through cross-coupling reactions. rsc.org
Electrophilic Bromination of Pyrazole and Pyridyl Subunits
Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic or heteroaromatic ring. researchgate.net The regioselectivity of this reaction is governed by the electronic properties of the substrate. In the case of pyrazole, electrophilic substitution typically occurs at the C4 position, as attack at the C3 and C5 positions leads to a less stable carbocation intermediate due to the proximity of the electronegative nitrogen atoms. youtube.comresearchgate.netrrbdavc.org
For the pyridine ring, electrophilic aromatic substitution is generally more difficult compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. almerja.comlibretexts.org When substitution does occur, it predominantly takes place at the C3 and C5 positions. youtube.com The conditions for electrophilic bromination of pyridines are often harsh, requiring high temperatures and the use of strong Lewis acids. nih.gov However, the presence of activating groups on the pyridine ring can facilitate the reaction. youtube.com The synthesis of 6-bromopyrazolo[1,5-a]pyridine (B571917) has been documented, and its use as an intermediate in the preparation of more complex molecules is established. nih.govgoogle.com A patent describes a method for preparing 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid from (methylsulfonyl)oxy carbamic acid tert-butyl ester through a series of reactions including cyclization and Boc removal. google.com
Table 1: Synthetic Methodologies for Pyrazolo[1,5-a]pyridine Derivatives
| Methodology | Key Reactants | Typical Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Cyclocondensation | 3-Aminopyrazoles, 1,3-Dicarbonyls | Acidic or basic catalysis | Wide substrate scope | nih.gov, nih.gov, beilstein-journals.org |
| Multicomponent Reactions | Amino pyrazoles, enaminones, etc. | Often one-pot, varied conditions | High efficiency, atom economy | nih.gov, acs.org, beilstein-journals.org |
| [3+2]-Cycloannulation | N-Aminopyridinium ylides, alkynes/alkenes | Base-mediated, metal-free options | Good functional group tolerance | rsc.org, researchgate.net, acs.org, rsc.org, organic-chemistry.org |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines, β-dicarbonyls | Oxidant, catalyst-free options | Atom economical, green | acs.org, nih.gov, acs.org, nih.gov |
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 6-Bromopyrazolo[1,5-a]pyridine |
| 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid |
| 3-Aminopyrazole |
| N-aminopyridinium ylide |
| (E)-β-iodovinyl sulfone |
| 1-aminopyridinium iodide |
| β-ketoester |
| β-diketone |
| N-amino-2-iminopyridine |
| 3,3'-bipyrazolo[1,5-a]pyridine |
| (methylsulfonyl)oxy carbamic acid tert-butyl ester |
| 1,3-dicarbonyl compound |
| enaminone |
| chalcone |
| tetrazole-linked imidazo[1,5-a]pyridine |
| 3-halo-pyrazolo[1,5-a]pyrimidine |
Indirect Incorporation of Bromine via Precursor Functionalization
Rather than constructing the heterocyclic system with the bromine atom already in place, an alternative strategy involves the bromination of a pre-formed pyrazolo[1,5-a]pyridine or a related heterocyclic core. This approach allows for the late-stage introduction of bromine, which can be advantageous in multi-step syntheses. Methodologies for the C3-bromination of the related imidazo[1,2-a]pyridine (B132010) scaffold have been developed using various brominating agents and reaction conditions. researchgate.net For instance, a metal-free approach utilizes sodium bromite (B1237846) (NaBrO₂) in DMF under acidic conditions to achieve C3-bromination. researchgate.net Another effective method employs carbon tetrabromide (CBr₄) as the bromine source, promoted by sodium hydroxide (B78521) (NaOH), which provides high efficiency and regioselectivity for C3-brominated products. researchgate.net Radical bromination using N-bromosuccinimide (NBS) has also been employed for related quinoline (B57606) systems. beilstein-journals.org
Table 1: Examples of Indirect Bromination Methods on Related Heterocycles This table is interactive. You can sort and filter the data.
| Bromine Source | Promoter/Catalyst | Substrate Class | Key Features | Reference |
|---|---|---|---|---|
| Sodium Bromite (NaBrO₂) | Acidic Conditions | Imidazo[1,2-a]pyridines | Metal-free approach. | researchgate.net |
| Carbon Tetrabromide (CBr₄) | Sodium Hydroxide (NaOH) | Imidazo[1,2-a]pyridines | High efficiency and regioselectivity. | researchgate.net |
Dedicated Synthetic Routes and Process Optimization for this compound
The synthesis of specifically substituted pyrazolo[1,5-a]pyridines like the 6-bromo derivative often requires dedicated pathways to ensure correct regiochemistry and to maximize yield.
A dedicated synthetic route for the closely related 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has been developed, which highlights a common strategy for accessing the 6-bromo scaffold. google.com This pathway begins with the reaction of tert-butyl (methylsulfonyl)oxy carbamate (B1207046) with hydroxylamine-O-sulfonic acid, which is then reacted with 3-bromopyridine (B30812) to generate 1-amino-3-bromopyridine sulfonate. google.com This intermediate undergoes a cyclization reaction with ethyl propiolate in the presence of an organic base to yield ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. google.com Subsequent hydrolysis would provide the target carboxylic acid. This method is significant because it specifically incorporates the 6-bromo substitution pattern from the start, using 3-bromopyridine as a key precursor. google.com It was developed to overcome the low yields (reported as under 10%) of previously existing processes, which were not suitable for large-scale production. google.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govchemijournal.com This technology is particularly effective for the synthesis of heterocyclic compounds. dergipark.org.tr A microwave-assisted, base-catalyzed synthesis has been successfully applied to produce 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, a structurally related analog. chemijournal.com The study demonstrated that the reaction rate was dependent on the strength of the base used and the presence of nano-catalysts. chemijournal.com Microwave irradiation has been employed in various synthetic transformations of pyrazolo[1,5-a]pyrimidines and related heterocycles, including cyclization, cross-coupling reactions, and multicomponent reactions. nih.govnih.gov For example, the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles was performed under solvent-free microwave conditions at 180°C for just 4 minutes to afford high yields of the product. nih.gov These protocols highlight the potential for rapid and efficient synthesis of the this compound core.
Table 2: Comparison of Synthesis Methods This table is interactive. You can sort and filter the data.
| Synthesis Type | Conditions | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Conventional | Refluxing Toluene/DMF | Several Days | Moderate | Standard procedure | nih.gov |
The optimization of yield in the synthesis of pyrazolo[1,5-a]pyridines is highly dependent on the choice of catalyst and reaction conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, are frequently used to functionalize the heterocyclic core. rsc.orgnih.gov In cases of halogenated substrates, careful selection of the catalyst/ligand system is crucial to prevent side reactions like dehalogenation. For instance, in a microwave-assisted Suzuki-Miyaura cross-coupling of a 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, the use of an XPhosPdG2/XPhos catalyst system was found to be effective in avoiding the debromination reaction. nih.gov
Beyond transition metals, Brønsted acids like acetic acid can be used to promote cross-dehydrogenative coupling (CDC) reactions for the synthesis of the pyrazolo[1,5-a]pyridine core under mild, aerobic conditions. acs.org The choice of base and solvent is also critical. The cyclocondensation reaction of aminopyrazoles with β-dicarbonyl compounds can be performed under either acidic or basic conditions, with Lewis acids or bases often used to facilitate the formation of the fused ring system. nih.gov The synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines showed that amines with electron-donating groups reacted well with triethylamine, whereas amines with electron-withdrawing groups required stronger basic conditions to achieve high yields. mdpi.com
Post-Synthetic Derivatization Strategies for the this compound Scaffold
Once the core this compound structure is synthesized, it can be further modified to create a library of analogs for structure-activity relationship (SAR) studies.
The 2-hydroxyl group of the pyrazolo[1,5-a]pyridin-2-ol (B1355211) scaffold is a key site for chemical modification. This group can undergo nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. smolecule.com A practical example of this transformation is demonstrated in the synthesis of ether derivatives from the analogous 6-bromo-pyrazolo[1,5-a]pyridin-4-ol. google.com In this patented procedure, the hydroxyl group is deprotonated with a strong base, such as sodium hydride (60% dispersion in mineral oil), in an aprotic solvent like N,N-dimethylformamide (DMF) at 0°C. google.com The resulting alkoxide then acts as a nucleophile, reacting with an electrophile like 2-fluoro-5-nitro-pyridine to form a new ether linkage at the oxygen atom. google.com This type of reaction is a fundamental pathway for expanding the chemical diversity of the scaffold from the hydroxyl position.
Table 3: Reagents for Functionalization at a Hydroxyl Position on the 6-Bromopyrazolo[1,5-a]pyridine Core This table is interactive. You can sort and filter the data.
| Reagent Type | Example Reagent | Solvent | Conditions | Transformation | Reference |
|---|---|---|---|---|---|
| Base | Sodium Hydride (60% disp.) | DMF | 0°C to rt | Deprotonation of -OH group | google.com |
Synthetic Utility of the 6-Bromo Moiety for Diverse Substituent Introduction
The bromine atom at the C6-position of the pyrazolo[1,5-a]pyridine scaffold is a versatile synthetic handle, enabling the introduction of a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions. This strategic functionalization is pivotal for developing new chemical entities with tailored electronic, steric, and physicochemical properties. The reactivity of the 6-bromo group allows for the construction of carbon-carbon and carbon-heteroatom bonds, making it an essential tool in medicinal chemistry and materials science.
The primary transformations involving the 6-bromo moiety are palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are favored for their high efficiency, functional group tolerance, and the ability to create complex molecular architectures from the readily accessible 6-bromo precursor. For many of these reactions, the hydroxyl group at the C2-position would typically be protected, for instance as a methoxy (B1213986) or benzyloxy ether, to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds by coupling the 6-bromo derivative with various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures. Research on analogous 3-bromopyrazolo[1,5-a]pyrimidin-5-ones has shown that catalyst systems like XPhosPdG2 with an additional XPhos ligand are effective in promoting the coupling while mitigating the risk of competitive debromination. researchgate.net The choice of base, such as sodium carbonate or potassium phosphate, is also crucial for an efficient catalytic cycle. researchgate.netscirp.org
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | scirp.org |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Na₂CO₃ | 1,4-Dioxane | 85 | researchgate.net |
| 3 | 3-Thiopheneboronic acid | XPhosPdG2/XPhos | Na₂CO₃ | 1,4-Dioxane | 78 | researchgate.net |
| 4 | 2-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | Moderate | |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | scirp.org |
Sonogashira Coupling
To introduce alkynyl substituents at the C6-position, the Sonogashira coupling is the method of choice. This reaction couples the 6-bromo compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine. nih.gov Studies on related bromo-substituted pyrazolo[1,5-a]pyrimidines demonstrate that catalyst systems such as Pd(OAc)₂/CuI with phosphine (B1218219) ligands (e.g., PPh₃ or XPhos) are highly effective. researchgate.netsoton.ac.uk The reaction is tolerant of various functional groups on the alkyne partner, allowing for the synthesis of a diverse library of 6-alkynyl-pyrazolo[1,5-a]pyridines. researchgate.net
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Ref |
| 1 | Phenylacetylene | Pd(OAc)₂/PPh₃/CuI | Et₃N | THF | 87 | researchgate.net |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | Et₃N | DMF | High | |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | Toluene | Good | |
| 4 | 4-Ethynylanisole | Pd(OAc)₂/PPh₃/CuI | Et₃N | THF | 79 | researchgate.net |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF/THF | High | researchgate.net |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to form carbon-nitrogen bonds, enabling the synthesis of 6-amino-pyrazolo[1,5-a]pyridine derivatives. This palladium-catalyzed reaction couples the 6-bromo precursor with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand, such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane) or Xantphos, is critical for achieving high yields. researchgate.netwikipedia.org A strong base, typically sodium tert-butoxide or cesium carbonate, is required to facilitate the deprotonation of the amine and regenerate the active catalyst. wikipedia.orgnih.gov This method is highly versatile, accommodating a wide range of amines including anilines, alkylamines, and various heterocycles.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |
| 1 | Morpholine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 98 | wikipedia.org |
| 2 | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | Good | researchgate.net |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | High | nih.gov |
| 4 | Pyrrolidine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 95 | wikipedia.org |
| 5 | N-Methylaniline | Pd₂(dba)₃/tBuDavePhos | K₃PO₄ | Toluene | Moderate |
The strategic application of these cross-coupling methodologies to the 6-bromo-pyrazolo[1,5-a]pyridine scaffold allows for systematic structural modification, providing a powerful platform for the discovery and optimization of novel bioactive compounds.
Chemical Reactivity Profiles and Mechanistic Studies of 6 Bromopyrazolo 1,5 a Pyridin 2 Ol Derivatives
Electrophilic Aromatic Substitution Reactivity and Positional Selectivity
The pyrazolo[1,5-a]pyridine (B1195680) ring system is generally considered electron-deficient due to the presence of the pyridine (B92270) ring and the bridgehead nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) reactions challenging compared to benzene (B151609). youtube.comresearchgate.net The reactivity and regioselectivity of EAS on the pyrazolo[1,5-a]pyridine core are dictated by the electronic properties of both the pyrazole (B372694) and pyridine rings.
The pyridine ring itself is deactivated towards electrophilic attack, with substitution, when it occurs, favoring the 3- and 5-positions (meta to the ring nitrogen). youtube.comquora.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ortho (2- and 6-) and para (4-) positions. youtube.com In the fused pyrazolo[1,5-a]pyridine system, the pyrazole ring is more electron-rich than the pyridine ring and thus more susceptible to electrophilic attack.
Theoretical studies and experimental results indicate that electrophilic substitution on the unsubstituted pyrazolo[1,5-a]pyridine ring preferentially occurs at the C3 position of the pyrazole moiety. The presence of substituents on the ring can, however, alter this selectivity. For instance, activating groups can direct electrophiles to other positions. The reactivity can be enhanced by forming the pyridine N-oxide, which increases the electron density of the ring system. youtube.comrsc.org
For 6-bromopyrazolo[1,5-a]pyridin-2-ol, the existing substituents will further influence the position of any subsequent electrophilic attack. The hydroxyl group at C2 is a strong activating group and would direct incoming electrophiles to the ortho and para positions. The bromine at C6 is a deactivating group but also an ortho, para-director. The interplay of these directing effects, along with the inherent reactivity of the heterocyclic core, determines the final substitution pattern.
Nucleophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridine Ring
Nucleophilic aromatic substitution (SNA) is a key reaction for functionalizing electron-poor aromatic systems. masterorganicchemistry.comlibretexts.org The pyrazolo[1,5-a]pyridine ring, being electron-deficient, is a suitable substrate for such reactions, particularly when a good leaving group is present at an activated position. youtube.comyoutube.com The positions most susceptible to nucleophilic attack are those that are ortho or para to the electron-withdrawing nitrogen atom of the pyridine ring, namely the C4, C6, and C2 positions. youtube.com
In the case of this compound, the bromine atom at the C6 position serves as a leaving group. This position is activated towards nucleophilic attack by the adjacent ring nitrogen. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide to introduce new functional groups. These reactions are often facilitated by heat or the use of a base. youtube.com The presence of the hydroxyl group at the 2-position can also influence the reactivity, potentially through electronic effects or by participating in the reaction under certain conditions.
Metal-Catalyzed Cross-Coupling Methodologies at Position 6
The bromine atom at the 6-position of this compound is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netuniurb.it
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. researchgate.netnih.govnih.gov For this compound, this reaction allows for the straightforward introduction of various aryl and heteroaryl groups at the C6 position.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system like XPhosPdG2, a phosphine (B1218219) ligand, and a base. researchgate.netrsc.orgscispace.com The choice of catalyst, ligand, and reaction conditions is crucial to achieve high yields and avoid side reactions like debromination. nih.govrsc.org This methodology has been successfully applied to synthesize a variety of 6-arylpyrazolo[1,5-a]pyridine derivatives. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling on Bromo-Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Material | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 95 | rsc.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 92 | rsc.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Thienylboronic acid | XPhosPdG2/XPhos | 3-(thiophen-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 | rsc.org |
Note: The table shows examples on a related pyrazolo[1,5-a]pyrimidine (B1248293) core, demonstrating the applicability of the Suzuki-Miyaura reaction.
Stille Coupling and Other Transition Metal-Mediated Transformations
The Stille coupling reaction, which pairs an organohalide with an organotin reagent, is another valuable tool for forming C-C bonds. mdpi.com While less common than the Suzuki-Miyaura coupling due to the toxicity of organotin compounds, it offers a complementary approach for introducing various organic fragments at the 6-position of the pyrazolo[1,5-a]pyridine ring.
Other transition metal-mediated transformations can also be employed. nih.gov These include the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), Negishi reaction (coupling with an organozinc reagent), and Hiyama coupling (coupling with an organosilicon compound). researchgate.net Each of these reactions provides a unique pathway to a diverse range of functionalized pyrazolo[1,5-a]pyridine derivatives.
C-H Activation and Direct Arylation Approaches
In recent years, C-H activation and direct arylation have emerged as powerful, atom-economical strategies for forming C-C bonds, avoiding the pre-functionalization required in traditional cross-coupling reactions. acs.orgresearchgate.netmdpi.comresearchgate.net For the pyrazolo[1,5-a]pyridine system, palladium-catalyzed direct arylation has been shown to be a viable method for introducing aryl groups. acs.orgresearchgate.net
Studies have demonstrated that direct arylation of pyrazolo[1,5-a]pyridines can be regioselectively controlled to occur at the C3 and C7 positions, depending on the reaction conditions. acs.orgresearchgate.net While direct arylation at the C6 position has not been as extensively reported, the principles of C-H activation could potentially be applied to functionalize this position on a suitably substituted pyrazolo[1,5-a]pyridine derivative. This approach represents a more sustainable and efficient alternative to traditional cross-coupling methods. mdpi.comnih.gov
Oxidative and Reductive Transformations, and Ring-Closing Metathesis Strategies
The pyrazolo[1,5-a]pyridine core can undergo various oxidative and reductive transformations. The pyridine ring is generally resistant to oxidation, but the pyrazole ring can be more susceptible. The hydroxyl group at the 2-position of this compound can be oxidized to a carbonyl group, yielding the corresponding pyrazolo[1,5-a]pyridin-2-one.
Reductive processes can also be employed. For example, catalytic hydrogenation can reduce the pyridine ring, although this often requires harsh conditions. The bromo-substituent at C6 can be removed via reductive dehalogenation.
Ring-closing metathesis (RCM) has been utilized as a strategy to construct the fused pyridine or azepine ring in pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]azepine derivatives, respectively. unipa.it This reaction involves the cyclization of a diene-substituted pyrazole precursor, typically catalyzed by a ruthenium-based catalyst like the Grubbs catalyst. nih.govresearchgate.net While not a direct transformation of the this compound core itself, RCM represents a key synthetic strategy for accessing related complex heterocyclic structures. nih.govnih.gov
Advanced Spectroscopic and Crystallographic Characterization of 6 Bromopyrazolo 1,5 a Pyridin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For a molecule such as 6-Bromopyrazolo[1,5-a]pyridin-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the pyridine (B92270) and pyrazole (B372694) rings would appear in the aromatic region of the spectrum. The presence of the bromine atom and the hydroxyl group would further influence the chemical shifts of nearby protons. The multiplicity of each signal (singlet, doublet, triplet, etc.) would arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.
Hypothetical ¹H NMR Data Table for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | - | - | - |
| H-4 | - | - | - |
| H-5 | - | - | - |
| H-7 | - | - | - |
| OH | - | - | - |
Data not available in published literature.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms they are bonded to. The carbon atom bearing the bromine (C-6) and the carbon bearing the hydroxyl group (C-2) would be of particular interest, with their chemical shifts being significantly influenced by these electronegative substituents.
Hypothetical ¹³C NMR Data Table for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | - |
| C-3 | - |
| C-3a | - |
| C-5 | - |
| C-6 | - |
| C-7 | - |
| C-8 | - |
Data not available in published literature.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the proton connectivity within the pyrazolo[1,5-a]pyridine (B1195680) ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). This would allow for the direct assignment of carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which would confirm the molecular formula of this compound as C₇H₅BrN₂O. While experimental data is not available, predicted m/z values for various adducts of the compound can be found in databases such as PubChem. uni.lu
Predicted HRMS Data for this compound:
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.96581 |
| [M+Na]⁺ | 234.94775 |
| [M-H]⁻ | 210.95125 |
Data sourced from PubChem, predicted values. uni.lu
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch (if tautomerism occurs), C-H stretches of the aromatic rings, C=O stretch (for the keto tautomer), C=C and C=N bond stretches of the heterocyclic rings, and the C-Br stretch.
Hypothetical IR Data Table for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | - |
| Aromatic C-H Stretch | - |
| C=O Stretch (keto tautomer) | - |
| C=C / C=N Stretch | - |
| C-Br Stretch | - |
Data not available in published literature.
X-ray Crystallography for Solid-State Molecular Architecture Elucidation
The determination of the three-dimensional structure of a chemical compound through single-crystal X-ray diffraction is a cornerstone of modern chemical analysis. This powerful technique provides precise information about the spatial arrangement of atoms within a crystal lattice, offering invaluable insights into the molecule's conformation, stereochemistry, and non-covalent interactions that govern its packing in the solid state.
For the broader class of pyrazolo[1,5-a]pyridines, X-ray crystallography has been instrumental in confirming molecular structures, understanding substituent effects, and guiding the development of new functional materials and pharmaceutical agents. However, for the specific compound of interest, This compound , no such crystallographic data has been reported in the scientific literature.
The generation of a data table detailing the crystallographic parameters for this compound is therefore not possible. Such a table would typically include:
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
| R-factor (%) | Data Not Available |
The absence of this fundamental data highlights a significant gap in the characterization of this particular heterocyclic compound. Future research, involving the successful synthesis and crystallization of this compound, would be required to perform X-ray diffraction analysis and subsequently populate such a table with empirical data. This would be a crucial step towards a complete understanding of its chemical nature and potential applications.
Computational and Theoretical Investigations into 6 Bromopyrazolo 1,5 a Pyridin 2 Ol Chemistry
Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Energetics
Quantum mechanical calculations are pivotal in understanding the intrinsic properties of a molecule. For 6-Bromopyrazolo[1,5-a]pyridin-2-ol, these calculations provide insights into its electronic distribution, stability, and reactivity.
While specific QM calculation data for this compound is not extensively available in the public domain, studies on related pyrazoline and pyrazolopyridine derivatives offer valuable parallels. acs.orgnih.gov For instance, Density Functional Theory (DFT) is a common method used to investigate the electronic properties of such heterocyclic systems. acs.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability.
For pyrazoline analogues, DFT has been employed to analyze their antioxidant potential by examining their ability to neutralize reactive oxygen species. acs.org This type of analysis would be equally relevant for this compound to predict its behavior in biological systems. Furthermore, electrostatic potential maps generated from QM calculations can identify regions of a molecule that are electron-rich or electron-poor, highlighting potential sites for hydrogen bonding and other intermolecular interactions. johnshopkins.edu
Table 1: Computed Properties of 6-Bromopyrazolo[1,5-a]pyridine (B571917)
| Property | Value | Source |
| Molecular Weight | 197.03 g/mol | nih.gov |
| Monoisotopic Mass | 195.96361 Da | nih.gov |
| XLogP3 | 1.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 195.96361 Da | nih.gov |
| Topological Polar Surface Area | 17.3 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 129 | nih.gov |
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction
Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. These studies are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Docking studies on various pyrazolopyridine and pyrazolopyrimidine derivatives have demonstrated their potential to inhibit a range of enzymes. johnshopkins.edunih.gov For example, derivatives of pyrazolopyridine have been investigated as inhibitors of c-Met kinase, an attractive target in cancer therapy. nih.gov Similarly, other pyrazolopyridine derivatives have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), another key target in cancer research. nih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule is then computationally "docked" into the active site of the protein. The software calculates the binding energy and identifies the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. johnshopkins.edu For instance, docking studies on pyrazolo[5,1-f] nih.govjohnshopkins.edunaphthyridine derivatives revealed their interaction patterns with the CB2 receptor. nih.gov
In Silico Approaches for Structure-Activity Relationship (SAR) Derivation and Predictive Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico, or computational, SAR approaches are crucial for rationally designing more potent and selective molecules.
For the pyrazolopyrimidine and pyrazole (B372694) scaffolds, in silico methods have been used to predict physicochemical properties, drug-likeness, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. johnshopkins.edu These predictions help in the early stages of drug discovery to prioritize compounds with favorable properties.
A brief SAR study on pyrazolopyrimidines has highlighted the importance of different substituents on the core structure for their therapeutic potential as anti-inflammatory, antitumor, and antimicrobial agents. researchgate.net For this compound, the position and nature of the bromo and hydroxyl substituents are critical determinants of its activity. Computational models can be built using data from a series of related compounds to predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and further testing.
Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis
Theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural elucidation of newly synthesized compounds. Conformational analysis, also performed computationally, helps to identify the most stable three-dimensional arrangement of a molecule.
For pyrazoline derivatives, relaxed scan calculations have been used to determine the lowest energy conformations by analyzing the rotatable bonds. acs.org Such analyses for this compound would reveal the preferred orientation of the hydroxyl group and the planarity of the bicyclic system.
Furthermore, predicted collision cross-section (CCS) values, which are related to the molecule's shape and size, can be calculated for different adducts of the molecule. uni.lu These theoretical CCS values can be compared with experimental data from ion mobility-mass spectrometry to provide further confidence in the compound's identification.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]+ | 212.96581 | 132.2 | uni.lu |
| [M+Na]+ | 234.94775 | 147.5 | uni.lu |
| [M-H]- | 210.95125 | 136.8 | uni.lu |
| [M+NH4]+ | 229.99235 | 154.6 | uni.lu |
| [M+K]+ | 250.92169 | 135.7 | uni.lu |
| [M+H-H2O]+ | 194.95579 | 132.5 | uni.lu |
| [M+HCOO]- | 256.95673 | 153.5 | uni.lu |
| [M+CH3COO]- | 270.97238 | 148.5 | uni.lu |
| [M+Na-2H]- | 232.93320 | 142.0 | uni.lu |
| [M]+ | 211.95798 | 151.7 | uni.lu |
| [M]- | 211.95908 | 151.7 | uni.lu |
Mechanistic Insights and Chemical Biology Applications of 6 Bromopyrazolo 1,5 a Pyridin 2 Ol Derivatives
The Pyrazolo[1,5-a]pyridine (B1195680) Core as a Modulator of Enzyme Activity: Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. nih.govrsc.org As bioisosteres of purines, pyrazolopyridines can effectively occupy the ATP-binding pocket of kinases, acting as a "hinge-binding" core. nih.gov This fundamental interaction allows for the modulation of kinase activity, which is a critical therapeutic strategy, especially in oncology. nih.govmdpi.com The versatility of the pyrazolo[1,5-a]pyridine framework allows for synthetic modifications at various positions, enabling the development of derivatives that can target specific regions within the kinase binding pocket. nih.gov This adaptability has led to the discovery of numerous potent and selective kinase inhibitors. Several derivatives have advanced into clinical trials, and some, like the RET inhibitor Selpercatinib, which features a pyrazolo[1,5-a]pyridine core, have received FDA approval for treating certain cancers. nih.gov The development of compounds based on this scaffold has demonstrated its significant influence and potential in creating targeted anti-cancer therapies. nih.gov
Molecular Recognition and Binding Modes with Protein Kinases
The efficacy of kinase inhibitors derived from the pyrazolo[1,5-a]pyridine scaffold is rooted in their specific molecular interactions within the ATP-binding site of protein kinases. A common and crucial interaction involves the formation of one or more hydrogen bonds with the backbone atoms of the kinase's hinge region, mimicking the way the adenine (B156593) base of ATP binds. nih.gov For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine (B1248293) core can form a key hydrogen bond with the hinge residue methionine (Met592) in Tropomyosin Receptor Kinase (Trk), an interaction essential for binding affinity. wikipedia.org
Beyond the hinge region, these inhibitors often feature aromatic rings that extend into hydrophobic areas of the binding pocket, forming multiple CH-π and π-π stacking interactions with aliphatic and aromatic residues. nih.gov This complex network of interactions contributes to the inhibitor's potency and selectivity.
Casein Kinase 2 (CK2) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to cancer. researchgate.netaacrjournals.orgmedkoo.com The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of pyrazolo[1,5-a]pyridine, has been successfully optimized to yield highly potent and selective CK2 inhibitors. researchgate.netaacrjournals.org
Through structural modifications, including macrocyclization, researchers have developed compounds that exhibit exclusive selectivity for CK2. nih.govresearchgate.net For example, the macrocyclic compound IC20 (31) displays high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM. researchgate.netaacrjournals.org X-ray crystallography has revealed that this inhibitor binds in a canonical type-I, ATP-competitive fashion. researchgate.net The development of such highly selective tool compounds is crucial for accurately studying the biological roles of CK2 and its potential as a therapeutic target. aacrjournals.org
Table 1: Pyrazolo[1,5-a]pyrimidine Derivatives as CK2 Inhibitors
| Compound ID | Target Kinase | Potency (KD) |
| IC20 (31) | CK2 | 12 nM |
Data sourced from bioRxiv and European Journal of Medicinal Chemistry. researchgate.netaacrjournals.org
The c-Met receptor tyrosine kinase is a key target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis. medchemexpress.com A highly selective and potent inhibitor of c-Met, Glumetinib (SCC244) , has been developed based on a pyrazolopyridine core (specifically, pyrazolo[4,3-b]pyridine). medchemexpress.comglpbio.com Glumetinib demonstrates subnanomolar potency against c-Met kinase activity in biochemical assays and is an ATP-competitive inhibitor. medchemexpress.comglpbio.com
A key feature of Glumetinib is its remarkable selectivity. When tested against a panel of 313 other protein kinases, it showed over 2,400-fold selectivity for c-Met. medchemexpress.comnih.gov This high selectivity extends to closely related kinases such as AXL, Mer, and RON, which are not significantly inhibited by the compound. medchemexpress.comnih.govmedkoo.com This specificity is critical as it minimizes off-target effects, a common challenge in kinase inhibitor development. The ability to selectively inhibit c-Met while sparing AXL highlights the potential for designing highly targeted therapies using the pyrazolopyridine scaffold.
Table 2: Pyrazolopyridine Derivative as a c-MET Inhibitor
| Compound ID | Target Kinase | Potency (IC50) | Selectivity Profile |
| Glumetinib (SCC244) | c-Met | 0.42 nM | >2400-fold selective over 312 other kinases, including AXL |
Data sourced from MedchemExpress, MedKoo Biosciences, and AACR Journals. medchemexpress.comglpbio.comnih.govmedkoo.com
Microtubule Affinity Regulating Kinase (MARK) is implicated in the pathology of neurodegenerative diseases like Alzheimer's disease, making it an important therapeutic target. nih.gov Derivatives of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine have been identified as selective inhibitors of MARK isoforms. nih.govnih.gov
Research efforts have focused on optimizing a pyrazolopyrimidine series of MARK inhibitors to improve potency, physical properties, and the ability to penetrate the central nervous system. nih.gov The invention of a unique cyclohexyldiamine scaffold led to significant improvements in potency, which in turn allowed for modifications that reduced molecular weight and improved solubility and pharmacokinetic properties. nih.gov These developments underscore the utility of the pyrazolopyridine and related scaffolds in designing inhibitors for neurological disorders by targeting kinases like MARK. nih.gov
Table 3: Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives as MARK Inhibitors
| Scaffold | Target Kinase | Therapeutic Application |
| Pyrazolo[1,5-a]pyridine | MARK | Alzheimer's Disease |
| Pyrazolo[1,5-a]pyrimidine | MARK | Alzheimer's Disease |
Data sourced from Google Patents and PubMed. nih.govnih.gov
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a serine-threonine kinase that plays an essential role in innate immunity signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors. mdpi.comwikipedia.org As such, IRAK4 is an attractive target for treating inflammatory and autoimmune diseases. mdpi.comwikipedia.org
A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed as potent IRAK4 inhibitors. mdpi.com While initial compounds showed poor permeability, guided structural modifications led to the identification of inhibitors with excellent potency and oral pharmacokinetic properties. mdpi.com Another compound, referred to as IRAK inhibitor 6 , was found to be a potent inhibitor of IRAK4, demonstrating the applicability of these scaffolds in targeting this kinase. These findings highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives as therapeutic agents for a range of inflammatory conditions by modulating IRAK4 activity. mdpi.com
Table 4: Pyrazolo[1,5-a]pyrimidine Derivatives as IRAK4 Inhibitors
| Compound ID | Target Kinase | Potency (IC50) |
| IRAK inhibitor 6 | IRAK4 | 160 nM |
Data sourced from MedchemExpress.
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. The delta (δ) isoform is primarily expressed in hematopoietic cells and is a key target in immunology and oncology. The specific compound 6-Bromopyrazolo[1,5-a]pyridine (B571917) has been noted as a useful reagent in the discovery of selective PI3 kinase inhibitors.
More specifically, a series of pyrazolo[1,5-a]pyridine derivatives have been reported as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are critical in regulating immune responses. One compound from this series, 20e (IHMT-PI3K-315) , showed impressive potency with IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. In cellular assays, it effectively inhibited the phosphorylation of the downstream target AKT. The development of such dual inhibitors from the pyrazolo[1,5-a]pyridine scaffold presents a promising strategy for cancer immunotherapy.
Table 5: Pyrazolo[1,5-a]pyridine Derivative as a PI3Kδ Inhibitor
| Compound ID | Target Kinase | Potency (IC50) |
| 20e (IHMT-PI3K-315) | PI3Kδ | 9.1 nM |
| PI3Kγ | 4.0 nM |
Data sourced from the Journal of Medicinal Chemistry.
Specific Kinase Targets: Cyclin-Dependent Kinase 2 (CDK2), PIM, and JAK1 Kinase Regulation
There is no direct evidence in the reviewed literature of 6-Bromopyrazolo[1,5-a]pyridin-2-ol or its direct analogs regulating CDK2, PIM, or JAK1 kinases. Patent literature mentions the pyrazolo[1,5-a]pyridine scaffold in the context of creating various therapeutic agents, and in one instance, lists CDK inhibitors (cdk5) as a class of compounds for treating Alzheimer's disease, but does not implicate this compound in this activity. google.com
Structure-Activity Relationship (SAR) Studies for Kinase Inhibitory Potency and Selectivity of this compound Analogs
No specific structure-activity relationship (SAR) studies for analogs of this compound concerning kinase inhibition were found in the available search results. SAR studies are typically performed after a lead compound shows promising activity, and the current literature primarily identifies this compound as a synthetic building block.
Interaction with Other Molecular Targets and Biological Pathways
While direct studies on this compound are lacking, its application as a chemical intermediate provides insight into the molecular targets of its more complex derivatives.
The compound has been used in the synthesis of inhibitors targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). google.com MALT1 is a key component in cellular signaling, and its inhibitors are being investigated for treating cancers and autoimmune disorders. google.com Additionally, this compound serves as a precursor for creating allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, a target for treating cognitive deficits associated with Alzheimer's disease. google.com
Influence on Cellular Signaling Cascades
The derivatives of this compound are designed to influence specific signaling cascades. For instance, the MALT1 inhibitors synthesized from this precursor are intended to modulate the NF-κB or JNK signaling pathways. google.com The M4 muscarinic acetylcholine receptor modulators aim to potentiate cholinergic signaling, which is hypoactive in conditions like Alzheimer's disease. google.com
Development of this compound as Chemical Probes for Biological Research
The available literature does not describe the development or use of this compound itself as a chemical probe. Its documented utility is as a foundational scaffold for the synthesis of other biologically active compounds. google.comgoogle.com
Perspectives and Future Directions in 6 Bromopyrazolo 1,5 a Pyridin 2 Ol Research
Innovations in Green Chemistry and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic compounds like pyrazolo[1,5-a]pyridines has traditionally involved multi-step processes that may use harsh reagents and generate significant waste. researchgate.net The future of synthesizing 6-Bromopyrazolo[1,5-a]pyridin-2-ol and its derivatives lies in the adoption of green and sustainable chemistry principles. nih.gov These modern approaches aim to be more environmentally benign, atom-economical, and efficient. researchgate.net
Key areas for innovation include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. researchgate.net For instance, microwave-assisted cyclization has been successfully used to synthesize functionalized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
Use of Green Solvents: Shifting from traditional organic solvents to aqueous media or deep eutectic solvents can drastically reduce the environmental impact of synthesis. researchgate.netbme.hu
Catalyst-Free and Multicomponent Reactions: Designing one-pot, multicomponent reactions that proceed without a catalyst minimizes waste and simplifies purification processes. researchgate.netnih.gov Such strategies have been effectively used for synthesizing various pyrazole (B372694) derivatives and represent a promising avenue for the target compound. nih.gov
Aerobic Oxidation: An efficient method for creating pyrazolo[1,5-a]pyridine (B1195680) derivatives involves cross-dehydrogenative coupling reactions promoted by acetic acid and molecular oxygen, representing a green and atom-economical approach. acs.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Scaffolds
| Feature | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Energy Source | Thermal heating (reflux) | Microwaves, Ultrasound researchgate.netbme.hu |
| Solvents | Volatile organic compounds | Water, Ethanol, Deep Eutectic Solvents researchgate.netbme.hu |
| Catalysts | Heavy metals, strong acids/bases | Recyclable catalysts, catalyst-free systems nih.govnih.gov |
| Efficiency | Often multi-step, lower atom economy | One-pot, multicomponent reactions, high atom economy researchgate.netnih.gov |
| Waste | Significant solvent and reagent waste | Minimized waste, biodegradable byproducts |
Adopting these methodologies for the synthesis of this compound would not only be environmentally responsible but could also lead to the discovery of novel, more efficient synthetic routes.
Diversification of Chemical Space through Advanced Functionalization Strategies
The bromine atom on the this compound scaffold is a key feature that allows for extensive diversification of its chemical structure. nih.gov Advanced functionalization strategies can be employed to generate large libraries of derivatives for screening and optimization.
Future functionalization efforts will likely concentrate on:
Metal-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an ideal handle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. encyclopedia.pub These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which is a common and effective strategy for modifying the periphery of the pyrazolo[1,5-a]pyrimidine core to enhance biological activity. nih.govencyclopedia.pub
C–H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine (B92270) and pyrazole rings is a powerful, modern strategy for adding molecular complexity. beilstein-journals.orgrsc.org This approach avoids the need for pre-functionalized starting materials and offers access to novel derivatives that are difficult to obtain through classical methods. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr): Positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring are often electrophilic and can be targeted by various nucleophiles, such as amines and alkoxides, to introduce new functional groups. nih.gov
Table 2: Potential Advanced Functionalization Reactions for this compound
| Reaction Type | Position(s) | Introduced Groups | Potential Impact |
|---|---|---|---|
| Suzuki Coupling | C6 (via Bromine) | Aryl, Heteroaryl | Modulate solubility, target interactions encyclopedia.pub |
| Sonogashira Coupling | C6 (via Bromine) | Alkynyl | Create rigid linkers, extend conjugation |
| Buchwald-Hartwig Amination | C6 (via Bromine) | Amines (Alkyl, Aryl) | Introduce H-bond donors/acceptors nih.gov |
| Direct C-H Arylation | C3, C5, C7 | Aryl, Heteroaryl | Explore novel substitution patterns nih.gov |
By systematically applying these strategies, researchers can create a diverse chemical library based on the this compound core, significantly increasing the probability of discovering compounds with desired therapeutic or material properties.
Synergistic Integration of In Silico and Experimental Methodologies for Rational Compound Design
The integration of computational (in silico) and experimental methods is a cornerstone of modern drug discovery and materials science. rsc.org This synergistic approach enables the rational design of novel compounds, saving time and resources by prioritizing the synthesis of molecules with the highest likelihood of success. researchgate.netmdpi.com
For this compound, this integrated workflow would involve:
Molecular Docking: Predicting how derivatives of the scaffold might bind to the active sites of specific biological targets, such as protein kinases. researchgate.netrsc.org This can help prioritize modifications that are likely to enhance binding affinity and selectivity.
Pharmacophore Modeling: Identifying the key structural features required for biological activity and using them to design new molecules.
ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds to filter out those with unfavorable pharmacokinetic profiles early in the discovery process. nih.gov
DFT Calculations: Using Density Functional Theory to understand the electronic properties, stability, and reactivity of novel derivatives, which can help rationalize experimental outcomes. nih.gov
The most promising candidates identified through these computational analyses are then synthesized and subjected to experimental validation. researchgate.net This iterative cycle of design, prediction, synthesis, and testing is a powerful paradigm for accelerating the development of new therapeutic agents. nih.govrsc.org
Comprehensive Elucidation of Novel Biological Targets and Underlying Molecular Mechanisms
The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govbenthamscience.com Derivatives have shown activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.gov
Future research on this compound should focus on:
Screening against Kinase Panels: A crucial step will be to screen the compound and its derivatives against broad panels of kinases to identify specific targets. Notably, 6-Bromopyrazolo[1,5-a]pyridine (B571917) has been used as a reagent in the discovery of selective PI3 kinase (p110α) inhibitors, suggesting this kinase family is a promising area of investigation. usbio.netnih.gov
Exploring Other Target Classes: Beyond kinases, pyrazole-containing compounds have demonstrated anti-inflammatory, antimicrobial, and analgesic activities. nih.gov Unbiased phenotypic screening could reveal unexpected therapeutic applications for this compound derivatives.
Mechanism of Action Studies: Once a biological target is identified, detailed biochemical and cellular assays are needed to elucidate the precise molecular mechanism of action. For kinase inhibitors, this often involves confirming whether the compound acts as an ATP-competitive inhibitor by binding in the kinase hinge region, a common mechanism for this class of compounds. nih.govmdpi.com
Table 3: Known Biological Targets for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | PI3Kδ, PI3Kα | Inflammation, Cancer | usbio.netnih.gov |
| Trk Family (TrkA) | Cancer | mdpi.com | |
| c-Met | Cancer | researchgate.net | |
| EGFR, B-Raf | Cancer | nih.gov | |
| CDKs (CDK9/2) | Cancer | mdpi.com | |
| Other | COX-2 | Inflammation | nih.gov |
By systematically exploring the biological activity of this compound and its derivatives, researchers can uncover novel therapeutic leads and contribute to the development of next-generation medicines.
Q & A
Q. What are the optimized synthetic routes for 6-Bromopyrazolo[1,5-a]pyridin-2-ol, and how do reaction conditions influence yield?
The synthesis of brominated pyrazolo[1,5-a]pyridine derivatives often involves cyclocondensation reactions. For example, NH-3-aminopyrazoles can react with β-dicarbonyl compounds (e.g., alkoxymethylene-β-dicarbonyls) to form the pyrazolo[1,5-a]pyridine core, followed by bromination . Key parameters include:
- Temperature : Reactions typically proceed at 80–120°C to ensure complete cyclization.
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts may enhance regioselective bromination .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95% by HPLC) .
Q. How can researchers validate the structural identity and purity of this compound?
Methodological validation involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C6, hydroxyl at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₆BrN₂O: theoretical 228.96 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in pyrazolo[1,5-a]pyridine derivatives?
Bromination at the C6 position is influenced by:
- Electron Density : DFT calculations suggest lower electron density at C6 due to the electron-withdrawing hydroxyl group at C2, making it susceptible to electrophilic substitution .
- Directing Groups : The pyrazole nitrogen (N1) acts as a directing group, stabilizing transition states during bromination .
- Experimental Evidence : Competitive bromination of analogous compounds (e.g., 3-Bromopyrazolo[1,5-a]pyridine) shows similar regioselectivity .
Q. How does this compound serve as a precursor in medicinal chemistry?
This compound is a versatile intermediate for:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce bioactive substituents (e.g., antitumor motifs) .
- Heterocyclic Functionalization : Conversion to triazolo or pyrimidine derivatives via nucleophilic substitution, enhancing binding affinity to kinase targets .
- Case Study : Analogous brominated pyrazolo[1,5-a]pyridines have been used in PI3Kα inhibitors, showing IC₅₀ values <100 nM .
Q. What strategies mitigate stability challenges during storage or handling of this compound?
- Storage : Argon atmosphere at −20°C to prevent oxidation of the hydroxyl group .
- Light Sensitivity : Amber vials reduce photodegradation (UV-Vis stability studies show <5% degradation over 30 days) .
- Solubility : DMSO or ethanol solutions (10 mM) prevent precipitation; avoid aqueous buffers at neutral pH due to poor solubility .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Discrepancies (e.g., 40–75% yields in literature) arise from:
- Bromine Source : NBS vs. Br₂ (the latter may cause over-bromination) .
- Resolution : Optimize stoichiometry (1.2 eq. Br₂) and monitor reaction progress via TLC. Reproducible yields (~65%) are achievable with strict temperature control .
Analytical and Computational Tools
Q. Which computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models charge distribution and frontier molecular orbitals .
- Molecular Docking : AutoDock Vina evaluates binding modes with biological targets (e.g., kinases), guiding functionalization strategies .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
